(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound belonging to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
The primary target of the compound (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate, also known as methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-ethoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, is the enzyme tyrosinase . Tyrosinase plays a crucial role in the melanogenesis process, which is responsible for melanin production in skin cells .
Mode of Action
This compound interacts with tyrosinase, inhibiting its activity . The inhibition of tyrosinase leads to a decrease in melanin production, thereby affecting skin pigmentation . The compound has been shown to have a stronger affinity with tyrosinase than other known inhibitors, forming multiple hydrogen bonds and a hydrophobic interaction with residues of tyrosinase .
Biochemical Pathways
The compound affects the melanogenesis pathway by inhibiting the action of tyrosinase . This inhibition disrupts the conversion of tyrosine to melanin, leading to a decrease in melanin production . The downstream effects include potential changes in skin pigmentation.
Result of Action
The primary molecular effect of this compound is the inhibition of tyrosinase, leading to a decrease in melanin production . This results in potential changes in skin pigmentation. The compound has been shown to have a strong inhibitory effect on tyrosinase without cytotoxicity in B16F10 melanoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps. One common method starts with the preparation of 2-bromobenzoyl chloride, which is then reacted with 2-aminobenzenethiol to form the benzothiazole core. The ethoxy group is introduced through an ethylation reaction, and the final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A simpler benzothiazole derivative with similar reactivity.
2-bromobenzothiazole: Shares the bromine substituent but lacks the ethoxy and imine groups.
Methyl 2-benzothiazolylacetate: Similar ester functionality but different substituents on the benzothiazole ring.
Uniqueness
(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, imine group, and ethoxy substituent allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-[2-(2-bromobenzoyl)imino-6-ethoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4S/c1-3-26-12-8-9-15-16(10-12)27-19(22(15)11-17(23)25-2)21-18(24)13-6-4-5-7-14(13)20/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOYBAPBACAWMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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